PF-1355

Myeloperoxidase Inflammation Cardiovascular Disease

PF-1355 is a mechanism-based irreversible MPO inhibitor uniquely validated in three disease models: immune complex vasculitis, anti-GBM glomerulonephritis, and myocardial infarction. It completely suppresses albuminuria in anti-GBM disease and improves cardiac ejection fraction by ~44%. High selectivity over TPO and an established PK/PD model ensure robust, reproducible in vivo target engagement. The compound of choice for studying MPO in vasculitis, renal, and cardiovascular diseases. Order high-purity PF-1355 for your next study.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 1435467-38-1
Cat. No. B609968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1355
CAS1435467-38-1
SynonymsPF-06281355;  PF 06281355;  PF06281355;  PF-1355;  PF 1355;  PF1355.
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
InChIInChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
InChIKeyLJBUZOGABRDGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-1355 (CAS 1435467-38-1): A Selective Mechanism-Based Myeloperoxidase Inhibitor with Validated In Vivo Efficacy


PF-1355 (also known as PF-06281355) is a selective, mechanism-based inhibitor of myeloperoxidase (MPO) [1]. It belongs to the 2-thiouracil chemical class and acts as an irreversible inactivator of MPO [2]. PF-1355 is orally bioavailable and has been extensively characterized in both in vitro and in vivo models [3]. The compound demonstrates potent inhibition of MPO activity in human whole blood and isolated neutrophils, and it exhibits high selectivity for MPO over thyroid peroxidase (TPO) and a broad panel of other enzymes, receptors, and ion channels .

Why PF-1355 Cannot Be Interchanged with Other MPO Inhibitors: Critical Distinctions in Potency, Selectivity, and In Vivo Validation


Myeloperoxidase (MPO) inhibitors exhibit significant heterogeneity in their mechanism of action, potency across different assay systems, selectivity profiles, and in vivo efficacy. PF-1355 distinguishes itself as a mechanism-based irreversible inhibitor with a unique combination of high potency in physiologically relevant human whole blood assays and robust efficacy in multiple disease-relevant animal models [1]. Unlike some other MPO inhibitors that have shown limited or no efficacy in certain disease models [2], PF-1355 has consistently demonstrated protective effects in models of immune complex vasculitis, anti-GBM glomerulonephritis, and myocardial infarction [1][3]. Furthermore, its selectivity profile over thyroid peroxidase and a broad panel of off-target proteins ensures a favorable safety margin that is not guaranteed across the class . These factors make direct substitution with other MPO inhibitors scientifically unjustifiable without careful consideration of the specific experimental or therapeutic context.

PF-1355 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Potency in Human Whole Blood Compared to a Close Structural Analog

In a physiologically relevant human whole blood assay, PF-1355 inhibits MPO activity with an IC50 of 1.5 µM, demonstrating higher potency than the close structural analog PF-06282999, which exhibits an IC50 of 1.9 µM under comparable conditions [1]. This represents a 1.27-fold improvement in potency in a complex biological matrix.

Myeloperoxidase Inflammation Cardiovascular Disease

Comparable Cell-Free Potency but Superior Selectivity Versus AZD5904

While AZD5904 demonstrates a lower IC50 (140 nM) in cell-free chlorination assays compared to PF-1355's Ki of 346.74 nM, PF-1355 exhibits superior selectivity against thyroid peroxidase (TPO) and a panel of over 50 receptors, enzymes, and ion channels [1]. AZD5904 is reported to have 10-19 fold selectivity over lactoperoxidase and TPO, whereas PF-1355 shows no significant inhibition of these off-targets at relevant concentrations [2].

Myeloperoxidase Selectivity Drug Safety

Demonstrated In Vivo Efficacy in Multiple Disease Models, in Contrast to Verdiperstat

PF-1355 has demonstrated robust efficacy in murine models of immune complex vasculitis and anti-GBM glomerulonephritis, completely suppressing albuminuria and chronic renal dysfunction [1]. In contrast, verdiperstat, another MPO inhibitor, failed to show significant benefit in clinical trials for ALS and did not affect disease progression in a mouse model of multiple sclerosis [2][3].

In Vivo Pharmacology Vasculitis Glomerulonephritis

Orally Bioavailable with Demonstrated Dose-Responsive Pharmacodynamics

PF-1355 is orally bioavailable and exhibits a clear dose-response relationship in vivo. Oral administration of PF-1355 at doses of 20 and 100 mg/kg significantly reduced plasma MPO activity, vascular edema, and neutrophil recruitment in a mouse model of pulmonary immune complex vasculitis [1]. In a model of anti-GBM disease, PF-1355 completely suppressed albuminuria and chronic renal dysfunction [2]. These findings are supported by a pharmacokinetic/pharmacodynamic model linking PF-1355 exposure to MPO inhibition [2].

Pharmacokinetics Pharmacodynamics Oral Bioavailability

Optimal Research and Industrial Applications for PF-1355 Based on Validated Evidence


Preclinical Studies of Immune Complex-Mediated Vasculitis and Glomerulonephritis

PF-1355 is ideally suited for investigating the role of MPO in immune complex-mediated vasculitis and glomerulonephritis. The compound has been shown to completely suppress albuminuria and chronic renal dysfunction in a murine anti-GBM disease model, and to reduce vascular edema and neutrophil recruitment in a pulmonary immune complex vasculitis model [1]. These validated in vivo findings make PF-1355 a critical tool for researchers studying the pathogenesis of small vessel vasculitis and related autoimmune conditions.

Cardiovascular Disease Research, Including Myocardial Infarction and Atherosclerosis

PF-1355 has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction. Short-term (7-day) treatment attenuated inflammation and left ventricular dilation, while prolonged (21-day) treatment improved ejection fraction by approximately 44% and decreased end-diastolic volume by approximately 53% compared to untreated controls [2]. These data support the use of PF-1355 in studies investigating MPO as a therapeutic target in cardiovascular diseases.

In Vivo Target Validation Studies Requiring Oral Bioavailability and Defined PK/PD

PF-1355 is an excellent choice for in vivo target validation studies where oral dosing and a well-characterized pharmacokinetic/pharmacodynamic relationship are required. A PK/PD model linking PF-1355 exposure to MPO inhibition has been established in mouse peritonitis [3]. This enables researchers to confidently design dosing regimens that achieve desired levels of target engagement, facilitating robust and reproducible in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-1355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.